Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate
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Overview
Description
Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Esterification: The final step involves the esterification of the furan derivative with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives may have therapeutic potential and are being explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The furan ring may also contribute to the compound’s biological activity by facilitating interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate can be compared with other furan derivatives, such as:
Ethyl 3-(furan-2-yl)propionate: Lacks the nitrophenyl group and has different biological activities.
2-Furoic acid: A simpler furan derivative with distinct chemical properties.
5-Nitro-2-furoic acid: Contains a nitro group but differs in the position and overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(18)9-7-13-6-8-15(22-13)14-10-12(17(19)20)5-4-11(14)2/h4-10H,3H2,1-2H3 |
InChI Key |
JYVKYNLSKCUEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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